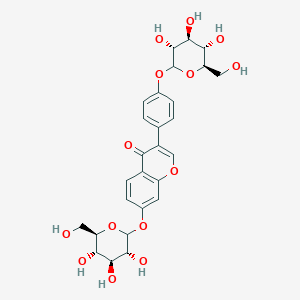
Daidzein 7,4'-di-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans and Pueraria lobata. It belongs to the class of flavonoid compounds and is known for its diverse pharmacological effects, including anti-cancer, antioxidant, anti-inflammatory, and insulin resistance activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 7,4’-di-O-glucoside typically involves the glycosylation of daidzein. One common method is the use of microbial glycosylation, where filamentous fungi act as biocatalysts to convert daidzein into its glucoside form through a one-step biotransformation process . Another approach involves the use of transglycosylation with enzymes such as thermotoga maritima maltosyltransferase, which enhances the solubility of the compound .
Industrial Production Methods: Industrial production of Daidzein 7,4’-di-O-glucoside can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to extraction and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Daidzein 7,4’-di-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized metabolites.
Reduction: Production of dihydrodaidzein, tetrahydrodaidzein, and equol.
Substitution: Generation of acetylated and benzoylated derivatives.
Scientific Research Applications
Daidzein 7,4’-di-O-glucoside has a wide range of scientific research applications:
Biology: Studied for its role in modulating estrogen receptors and its potential as a phytoestrogen.
Medicine: Investigated for its anti-cancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Daidzein 7,4’-di-O-glucoside exerts its effects through various molecular targets and pathways:
Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Aldehyde Dehydrogenase Inhibition: Inhibits mitochondrial aldehyde dehydrogenase (ALDH-I), which plays a role in alcohol metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Daidzein 7,4’-di-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |
InChI Key |
VWEWSCDQMVNOJP-DTICSNQNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















